
Methyl 2-(1,4-dioxan-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(1,4-dioxan-2-yl)acetate” is a chemical compound with the molecular formula C7H12O4 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1,4-dioxan-2-yl)acetate” can be represented by the InChI code: 1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-(1,4-dioxan-2-yl)acetate” is a liquid at room temperature with a molecular weight of 160.17 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Synthesis and Structural Analysis
- Luna et al. (2009) detailed the synthesis of new 1,8-dioxooctahydroxanthenes, including the analysis of Methyl 2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetate, providing insights into the molecular structure and cyclization processes using iodine catalysis L. Luna, R. Cravero, R. Faccio, H. Pardo, Á. Mombrú, G. Seoane, 2009, European Journal of Organic Chemistry.
Hydrogenation and Functionalization
- Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to the production of various biologically relevant compounds, illustrating the potential of using methyl 2-(1,4-dioxan-2-yl)acetate derivatives in synthetic organic chemistry A. Sukhorukov, A. V. Lesiv, O. Eliseev, Yulia A. Khomutova, S. Ioffe, A. Borissova, 2008, European Journal of Organic Chemistry.
Metabolic Studies and Biological Activity
- Varma et al. (2006) isolated phenylacetic acid derivatives and 4-epiradicinol from Curvularia lunata culture, indicating the metabolic versatility of microorganisms in transforming similar compounds and their potential biological activities Gouri B. Varma, M. Fatope, R. Marwah, M. Deadman, Fathiya K Al-Rawahi, 2006, Phytochemistry.
Catalysis and Aromatic Compound Synthesis
- Climent et al. (2002) explored the synthesis of aromatic compounds with specific scent profiles through the acetalization reaction involving methyl naphthyl ketone and propylene glycol, showcasing the application of related chemistry in flavor and fragrance industries M. Climent, A. Velty, A. Corma, 2002, Green Chemistry.
Environmental and Degradation Studies
- Stefan and Bolton (1998) investigated the UV/Hydrogen Peroxide process for the degradation of 1,4-Dioxane, an EPA priority pollutant, demonstrating the relevance of understanding the degradation mechanisms of similar cyclic ethers in environmental science M. Stefan, J. Bolton, 1998, Environmental Science & Technology.
Safety and Hazards
The safety data sheet for a similar compound, 1,4-Dioxane, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness. It is also classified as likely to be carcinogenic to humans . While this does not directly apply to “Methyl 2-(1,4-dioxan-2-yl)acetate”, it gives an idea of the potential hazards associated with similar compounds.
特性
IUPAC Name |
methyl 2-(1,4-dioxan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQAURMEYFERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,4-dioxan-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



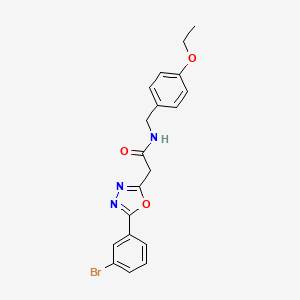
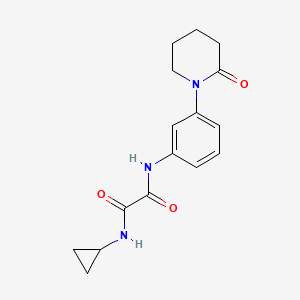
![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)
![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
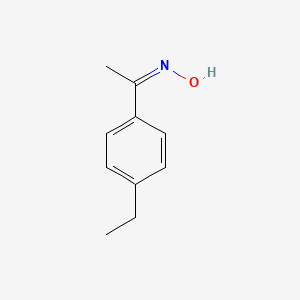
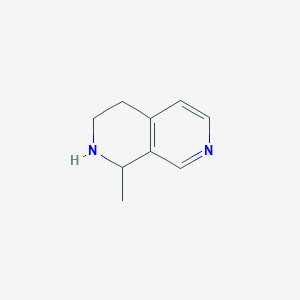
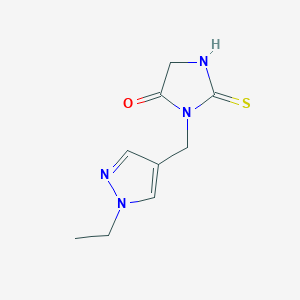
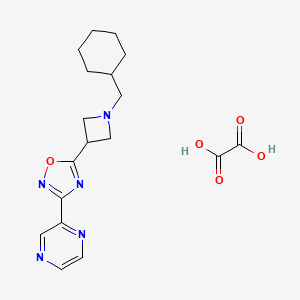

![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)